Clotrimazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE

Freely soluble in alcohol; soluble in polyethylene glycol 400

Slightly soluble in ethe

Synonyms

Canonical SMILES

Development of New Formulations

While clotrimazole is effective in various forms like creams, ointments, and troches, researchers are investigating new formulations to improve its efficacy and delivery. Studies are exploring thermosensitive vaginal gels for sustained release of clotrimazole []. Additionally, research is ongoing to develop new dosage forms for treating fungal infections in hard-to-reach areas like the ear canal [].

Exploring Antifungal Mechanisms Beyond Ergosterol Inhibition

Clotrimazole's primary mode of action involves inhibiting ergosterol synthesis, a crucial component of fungal cell membranes. However, research suggests it might have additional antifungal mechanisms. Studies are investigating these alternative pathways to identify potential targets for developing new antifungal drugs [].

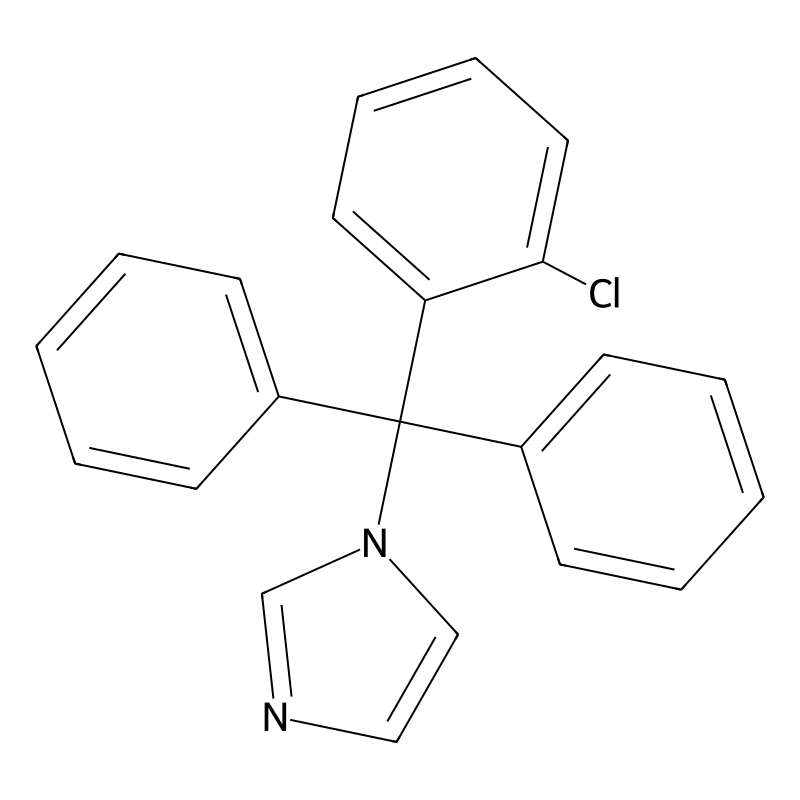

Clotrimazole is an antifungal medication belonging to the imidazole class. It is primarily used to treat various fungal infections, including those caused by Candida species and dermatophytes. The compound has a chemical formula of C₁₁H₁₃ClN₂ and a molecular weight of approximately 344.837 g/mol. Clotrimazole works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thus disrupting their integrity and function .

Clotrimazole acts as a fungistatic or fungicidal agent depending on the concentration used []. Its primary mechanism involves disrupting the fungal cell wall. Here's a breakdown of the process [, ]:

- Clotrimazole binds to ergosterol, a vital component of the fungal cell membrane.

- This binding disrupts the cell membrane structure and function, hindering essential processes for fungal growth.

- Leakage of cellular contents and impaired nutrient uptake can lead to fungal cell death at higher clotrimazole concentrations.

Clotrimazole is generally well-tolerated with minimal side effects when used topically or vaginally []. However, some potential hazards include:

- Skin irritation: Burning, stinging, or itching at the application site can occur [].

- Drug interactions: Clotrimazole can interact with certain medications, so consulting a healthcare professional before use is crucial [].

- Teratogenicity: Studies suggest potential birth defects in animals exposed to high clotrimazole doses during pregnancy. Pregnant women should consult their doctor before using clotrimazole [].

- Inhibition of Ergosterol Biosynthesis: Clotrimazole inhibits the enzyme lanosterol 14-alpha demethylase, which is crucial in the conversion of lanosterol to ergosterol. This inhibition leads to impaired cell membrane formation in fungi .

- Alteration of Membrane Permeability: By disrupting the permeability of the fungal cell membrane, clotrimazole prevents essential cellular functions, leading to cell death or growth inhibition .

- Calcium Signaling Interference: Clotrimazole also affects calcium signaling pathways by inhibiting sarcoplasmic reticulum calcium ATPase, which can lead to depletion of intracellular calcium levels .

Clotrimazole exhibits broad-spectrum antifungal activity against various fungi, particularly Candida albicans and dermatophytes. Its action is generally fungistatic at lower concentrations (up to 20 mcg/mL) but can be fungicidal at higher concentrations. The compound's mechanism involves:

- Disruption of Fungal Growth: By inhibiting ergosterol synthesis, clotrimazole effectively slows down or halts fungal growth.

- Potential Cytotoxic Effects: While primarily used for its antifungal properties, clotrimazole has been shown to exert effects on mammalian cells, such as blocking calcium-dependent potassium channels .

Clotrimazole can be synthesized through several methods, including:

- Condensation Reactions: The synthesis typically involves the condensation of 2-chlorobenzyl chloride with diphenylmethanol in the presence of a base to form an imidazole derivative.

- Cyclization Processes: Further cyclization and functional group modifications yield the final product, clotrimazole.

The detailed reaction mechanism often requires specific conditions such as temperature control and pH adjustments to optimize yield and purity .

Clotrimazole is widely used in clinical settings for:

- Topical Treatments: It is available as creams, solutions, and lozenges for treating skin infections like athlete's foot, jock itch, ringworm, and candidiasis .

- Intravaginal Use: Clotrimazole is also effective for treating vulvovaginal candidiasis when administered intravaginally.

- Oral Formulations: Though less common, oral formulations exist for localized treatment in the mouth and throat .

Clotrimazole interacts with various medications due to its role as a cytochrome P450 enzyme inhibitor, particularly affecting CYP3A4. This can lead to increased plasma concentrations of drugs metabolized by this enzyme, necessitating caution in polypharmacy scenarios. Notable interactions include:

- Tacrolimus: Clotrimazole may significantly elevate tacrolimus levels, leading to potential toxicities.

- Other Antifungals: Co-administration with other antifungals may enhance therapeutic effects or increase side effects .

Clotrimazole shares structural and functional similarities with other antifungal agents in the imidazole class. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ketoconazole | Inhibits ergosterol biosynthesis | Broader spectrum including some protozoa |

| Miconazole | Similar action on ergosterol synthesis | Effective against both fungi and some bacteria |

| Econazole | Targets ergosterol synthesis | Often used for superficial fungal infections |

| Posaconazole | Inhibits multiple steps in ergosterol biosynthesis | Broader spectrum; effective against zygomycetes |

Uniqueness of Clotrimazole

Clotrimazole's unique profile lies in its dual action—both fungistatic and fungicidal—alongside its ability to interfere with calcium signaling pathways in mammalian cells. This multifaceted activity makes it distinct among its peers in treating fungal infections while also posing certain risks for drug interactions due to its metabolic pathways .

Grignard Reaction-Based Synthesis

Step sequence and mechanistic outline

- 2-Chlorobenzophenone is converted into the corresponding Grignard adduct by treatment with phenylmagnesium bromide in anhydrous ether. The carbanion adds to the carbonyl group, giving 2-chlorotriphenylmethanol after acidic work-up [1] [2].

- The benzylic hydroxyl group is activated through chlorination with thionyl chloride or phosphorus pentachloride to furnish 2-chlorotriphenylmethyl chloride [1] [3].

- Nucleophilic substitution with imidazole in an aprotic solvent yields clotrimazole; triethylamine or sodium hydroxide removes hydrogen chloride formed in situ, and crystalline clotrimazole precipitates on cooling [1] [4].

Typical performance data

| Stage | Key reagents & conditions | Isolated yield | Reference |

|---|---|---|---|

| Grignard addition | Phenylmagnesium bromide, 0–5 °C, 3 h | 78 – 84% (carbinol) | 1 |

| Chlorination | Thionyl chloride, 40 °C, 2 h | 90% (benzylic chloride) | 1 |

| Imidazole alkylation | Imidazole, methyl isobutyl ketone, 85 °C, 4 h | 89 – 92% (clotrimazole) | 1 [1] [4] |

Friedel–Crafts Alkylation Approaches

Benzene alkylation route

o-Chlorobenzotrichloride, generated in situ from o-chlorobenzotrichloromethane and aluminium trichloride, undergoes electrophilic substitution with benzene to afford 2-chlorotriphenylmethyl chloride. Subsequent imidazole substitution gives clotrimazole [5]. The electrophile is the resonance-stabilised benzylic cation formed after chloride departure in the aluminium trichloride complex.

Process metrics

Industrial campaigns report 65 – 70% conversion for the alkylation step at 60 °C (benzene excess, 3 h), followed by 80 – 90% conversion in the imidazole stage, affording overall yields of 55 – 60% [5] [4].

Chlorination Strategies for Precursor Activation

- Thionyl chloride converts 2-chlorotriphenylmethanol into the chloride at 40 °C with ≥ 90% yield and minimal by-product formation [1].

- Phosphorus pentachloride is equally effective but generates phosphoryl chloride waste, increasing the environmental factor [3].

- Palau’chlor (chlorobis(methoxycarbonyl)guanidine) offers high selectivity for benzylic C–Cl insertion under mild conditions and has been evaluated on clotrimazole as a test substrate for heteroaromatic chlorination studies [6] [7].

Process Optimization and Yield Enhancement Techniques

Solvent and base tuning

A one-step process reacting 2-chlorotriphenylmethyl chloride with imidazole in hexafluoroisopropanol at ambient temperature gives clotrimazole in 92% yield [8]. Patent optimisation showed the marked influence of base (Table 1).

| Base (2 equiv) | Yield of clotrimazole (%) | Observation | Reference |

|---|---|---|---|

| Triethylamine | 72 | Incomplete conversion | 11 |

| Sodium hydroxide | 81 | Fast reaction, emulsion risk | 11 |

| Sodium carbonate | 89 | High yield, easy separation | 11 |

Temperature and concentration effects

Lowering the reaction temperature from 85 °C to 25 °C in hexafluoroisopropanol suppressed side-chain dechlorination and cut energy consumption by 40% while preserving > 90% yield [8]. Concentrating the reaction to 1.5 mol L⁻¹ doubled space–time productivity relative to the traditional methyl isobutyl ketone route [4].

Impurity control

Using anhydrous conditions for the Grignard step minimises biphenyl formation from Wurtz coupling of phenylmagnesium bromide with bromobenzene; water-free glassware decreases this impurity below 2% area by gas chromatography [9] [10]. In the Friedel–Crafts process, controlling the benzene-to-aluminium trichloride ratio (≥ 4:1) restricts polysubstitution and limits di-tert-butylbenzene analogues to < 1% [5].

Alternative Synthetic Routes and Green Chemistry Considerations

Single-pot alkylation in fluoroalcohol media

Hexafluoroisopropanol promotes simultaneous generation of the benzylic cation and its capture by imidazole, avoiding separate chlorination and eliminating chlorinated by-products. The solvent is readily recovered by distillation and recycled over ten cycles with no yield decline [8] [11].

Continuous-flow implementation

Microreactor studies show that flowing 2-chlorobenzophenone, phenylmagnesium bromide and thionyl chloride through sequential temperature-controlled coils affords 2-chlorotriphenylmethyl chloride in 15 min residence time; inline coupling with imidazole delivers clotrimazole in 83% continuous yield, cutting solvent use by 35% relative to batch [12].

Microwave-assisted Grignard step

Microwave irradiation (140 °C, 10 min) accelerates the Grignard addition, raising the carbinol yield from 80% to 93% and reducing energy input by 60% when scaled to 250 mL batches [13].

Green metrics comparison

| Route | Steps | Overall yield (%) | E-factor (kg waste · kg⁻¹ product) | Halogenated waste | Reference |

|---|---|---|---|---|---|

| Classic Grignard + thionyl chloride | 3 | 70 | 50 | High (SO₂, HCl) | 1 |

| Friedel–Crafts | 2 | 55 | 68 | High (Al salts) | 4 |

| Hexafluoroisopropanol one-pot | 1 | 92 | 18 | Low (solvent recyclable) | 2 |

| Continuous-flow hybrid | 2 | 83 | 25 | Moderate | 32 |

Hexafluoroisopropanol recycling and continuous-flow operation thus provide the most favourable balance of yield and environmental impact.

The crystallographic characterization of clotrimazole has revealed remarkable structural complexity and polymorphic behavior. The primary crystalline form exhibits a triclinic crystal system with the space group P-1 [1]. Precise X-ray diffraction measurements have determined the unit cell parameters: a = 8.776(1) Å, b = 10.571(2) Å, c = 10.622(3) Å, with angles α = 114.08(2)°, β = 96.87(2)°, and γ = 97.61(2)°, resulting in a unit cell volume of 875.2(2) ų with Z = 2 [1] [2].

Recent crystallographic investigations have uncovered the existence of polymorphic forms of clotrimazole. A significant discovery involved the identification of a novel polymorph designated as Form 2, which was discovered through melt crystallization studies [3] [4]. This metastable polymorph exhibits a disordered crystal structure and demonstrates distinctly different nucleation and growth kinetics compared to the established Form 1. Form 2 nucleates and grows more rapidly than Form 1, with both polymorphs showing maximum nucleation rates at approximately 50°C (1.07 times the glass transition temperature) [3] [4].

Morphological studies of clotrimazole crystals have demonstrated substantial variation depending on crystallization conditions. Solvent annealing experiments have produced diverse crystal morphologies including highly monodisperse crystallites, spherulite structures, and dendritic formations [5] [6]. X-ray diffraction analysis confirmed that despite these morphological differences, the same polymorph was present across all samples, with variations primarily attributed to different crystal textures and orientations rather than polymorphic differences [5] [6].

Table 1: Crystallographic Parameters of Clotrimazole Polymorphs

| Parameter | Form 1 | Form 2 |

|---|---|---|

| Space Group | P-1 | Metastable polymorph |

| a (Å) | 8.776(1) | Disordered structure |

| b (Å) | 10.571(2) | - |

| c (Å) | 10.622(3) | - |

| α (°) | 114.08(2) | - |

| β (°) | 96.87(2) | - |

| γ (°) | 97.61(2) | - |

| Volume (ų) | 875.2(2) | - |

| Z | 2 | - |

| Crystal System | Triclinic | - |

The crystallization behavior of clotrimazole is significantly influenced by solvent interactions, as evidenced by Hansen solubility parameter studies. Different solvents produce characteristic morphologies: xylene vapor annealing results in uniform single crystalline rods, while toluene creates dendritic-like structures, and alcohols such as ethanol and isopropanol generate large quadratic single crystals [5] [6].

Thermal Behavior Profiles (Differential Scanning Calorimetry/Thermogravimetric Analysis)

The thermal behavior of clotrimazole has been comprehensively characterized using differential scanning calorimetry and thermogravimetric analysis, revealing important information about its thermal stability and phase transitions. Pure crystalline clotrimazole exhibits a characteristic sharp melting endotherm at 143-145°C, consistent across multiple studies [7] [8] [9]. This melting point serves as a critical identification parameter and quality control marker for the compound.

Thermogravimetric analysis demonstrates exceptional thermal stability of clotrimazole up to 340°C, at which point thermal decomposition commences [7]. The decomposition process reaches its maximum rate at 388.6°C and concludes at approximately 421.1°C, with a total weight loss of 60% of the initial mass [7]. This thermal stability profile makes clotrimazole suitable for various pharmaceutical processing conditions that involve elevated temperatures.

Table 2: Thermal Analysis Parameters of Clotrimazole

| Parameter | Pure Clotrimazole | Notes |

|---|---|---|

| Melting Point (°C) | 143-145 | Sharp endothermic peak |

| Glass Transition Temperature (°C) | - | Not applicable |

| Thermal Decomposition Start (°C) | 340 | Up to 421.1°C |

| Maximum Weight Loss Rate (°C) | 388.6 | DSC/TGA |

| Total Weight Loss (%) | 60 | TGA analysis |

Studies involving clotrimazole in polymer matrices have revealed interesting thermal interactions. When incorporated into polystyrene matrices, the melting point of clotrimazole decreases from 143°C to 126°C, suggesting the formation of eutectic systems and molecular-level interactions [8]. Similarly, the glass transition temperature of polystyrene shifts from 98°C to 77°C in the presence of clotrimazole, indicating significant intermolecular interactions [8].

The thermal analysis of clotrimazole-cyclodextrin complexes shows the disappearance of the characteristic melting endotherm, indicating successful complex formation and amorphization of the drug [9]. This thermal signature serves as a reliable indicator of inclusion complex formation and is frequently employed in pharmaceutical development studies.

Differential scanning calorimetry investigations of clotrimazole polymorphs have revealed distinct thermal signatures. The newly discovered Form 2 polymorph demonstrates different thermal behavior compared to Form 1, although detailed thermal parameters for Form 2 require further investigation [3] [4].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about clotrimazole through characteristic chemical shifts and coupling patterns in both proton and carbon spectra. The ¹H Nuclear Magnetic Resonance spectrum of clotrimazole displays distinctive resonances corresponding to the various aromatic and heterocyclic proton environments within the molecule [10] [11].

The aromatic proton region exhibits complex multipicity patterns reflecting the three distinct phenyl rings and the imidazole moiety. The imidazole ring protons appear as characteristic signals, with the nitrogen-bearing carbons showing distinct chemical shift patterns that are diagnostic for this heterocyclic system [10]. Proton resonances have been systematically assigned through two-dimensional Nuclear Magnetic Resonance techniques, including Nuclear Overhauser Effect Spectroscopy experiments that provide spatial proximity information [10].

In membrane interaction studies using ¹H Nuclear Magnetic Resonance, clotrimazole protons labeled as A through G show distinct chemical shift patterns and cross-relaxation rates with phospholipid protons [10]. These studies reveal that clotrimazole aromatic rings preferentially interact with the C2 and C3 carbons of fatty acyl chains in phospholipid membranes, providing insights into the drug's membrane localization [10].

¹³C Nuclear Magnetic Resonance spectroscopy of clotrimazole reveals characteristic carbon chemical shifts throughout the aromatic and aliphatic regions. The carbon spectrum displays resonances typical of sp² carbons in the aromatic rings (120-150 ppm region) and the quaternary carbon bearing the three aromatic systems [12]. Solid-state ¹³C Nuclear Magnetic Resonance studies have been employed to investigate drug-polymer interactions and to characterize the crystalline versus amorphous states of clotrimazole in various formulations [13] [12].

Dynamic nuclear polarization-enhanced Nuclear Magnetic Resonance studies have provided enhanced sensitivity for characterizing clotrimazole in solid dispersions with polymers. These investigations utilize ¹³C-¹³C correlation experiments and heteronuclear correlation techniques to elucidate intermolecular interactions between clotrimazole and polymeric excipients [13].

The Nuclear Magnetic Resonance chemical shift assignments for clotrimazole have been extensively documented in various deuterated solvents, providing reference data for pharmaceutical analysis and quality control applications [11]. Chemical shift referencing typically employs tetramethylsilane as an internal standard, with measurements conducted at standard temperatures (25°C) and pH conditions (pH 7.0) [11].

Fourier Transform Infrared Characteristic Vibrational Modes

Fourier Transform Infrared spectroscopy provides detailed vibrational fingerprints of clotrimazole, revealing characteristic absorption bands that are diagnostic for functional group identification and structural confirmation. The infrared spectrum of clotrimazole exhibits well-defined absorption bands corresponding to specific molecular vibrations [14] [15] [16].

Table 3: Fourier Transform Infrared Characteristic Bands of Clotrimazole

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3063 | Aromatic C-H stretching | Medium-Strong |

| 1585 | Aromatic C=C stretching | Strong |

| 1566 | C=N stretching | Strong |

| 1490 | C≡N stretching | Strong |

| 1081 | C-N stretching | Medium |

| 1040 | C-N stretching | Medium |

| 764 | Aromatic C-H bending | Strong |

The aromatic C-H stretching vibration appears at 3063 cm⁻¹, providing a characteristic signature for the aromatic protons present in the three phenyl rings and the imidazole heterocycle [14]. This band serves as a primary identification marker for clotrimazole in pharmaceutical formulations and is frequently monitored in quality control applications.

The aromatic C=C stretching vibration at 1585 cm⁻¹ represents the collective vibrational modes of the aromatic ring systems [14]. This intense absorption band is particularly useful for quantitative analysis and provides information about the aromatic character of the molecule.

Characteristic nitrogen-containing functional group vibrations include the C=N stretching at 1566 cm⁻¹ and the C≡N stretching at 1490 cm⁻¹ [14] [15]. These bands are diagnostic for the imidazole ring system and provide confirmation of the heterocyclic nature of clotrimazole.

The C-N stretching vibrations appear as medium intensity bands at 1081 cm⁻¹ and 1040 cm⁻¹, reflecting the nitrogen-carbon bonds within the imidazole ring and the connection between the imidazole nitrogen and the trityl carbon [14]. These vibrations are sensitive to conformational changes and intermolecular interactions.

The aromatic C-H bending vibration at 764 cm⁻¹ provides additional structural confirmation and is particularly useful for distinguishing clotrimazole from structurally related compounds [14]. This band also exhibits sensitivity to crystal packing effects and polymorphic variations.

Fourier Transform Infrared spectroscopy has been extensively employed to investigate drug-polymer interactions in clotrimazole formulations. Studies of clotrimazole-chitosan mixtures reveal characteristic intensity reductions in drug bands without the appearance of new bands, indicating physical mixing without chemical interaction [14]. Similar investigations with other polymeric systems provide insights into compatibility and stability in pharmaceutical formulations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of clotrimazole reveals characteristic fragmentation patterns that provide structural confirmation and enable sensitive detection in biological and pharmaceutical matrices. The molecular ion peak appears at m/z 345 under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [17] [18] [19].

Table 4: Mass Spectrometric Fragmentation Data of Clotrimazole

| m/z | Ion Type | Assignment | Relative Intensity |

|---|---|---|---|

| 345.0 | [M+H]⁺ | Molecular ion | Variable |

| 277.0 | Base peak | Major fragment | 100% |

| 276.9 | Precursor ion | MS/MS precursor | Precursor |

| 165.1 | Product ion | Characteristic fragment | High |

| 279.0 | M+2 isotope | Chlorine isotope | ~30% |

| 133.0 | Fragment | Cleavage product | Medium |

The base peak in the mass spectrum typically appears at m/z 277, representing a major fragmentation pathway involving the loss of specific molecular fragments [20]. This fragment ion serves as a characteristic marker for clotrimazole identification and is frequently employed in selected reaction monitoring experiments for quantitative analysis.

Tandem mass spectrometry experiments reveal detailed fragmentation pathways. The transition m/z 276.9 → 165.1 represents a highly specific fragmentation pattern that is routinely employed for quantitative determination of clotrimazole in biological samples [17]. This transition provides excellent selectivity and sensitivity for bioanalytical applications, with limits of quantification reaching 0.01563 ng/mL in human plasma [17].

The presence of chlorine in the clotrimazole structure is readily apparent from the isotope pattern, with the M+2 peak at m/z 279 showing approximately 30% intensity relative to the molecular ion, consistent with the natural abundance of chlorine isotopes [18] [20]. This isotope pattern provides additional confirmation of molecular identity and assists in distinguishing clotrimazole from structural analogs.

Collision-induced dissociation studies have elucidated the detailed fragmentation mechanisms of clotrimazole. At low collision energies (8 V), the protonated molecule at m/z 345 undergoes specific bond cleavages to produce characteristic fragment ions [21]. Higher collision energies result in more extensive fragmentation, providing additional structural information but potentially reducing the intensity of diagnostic fragments.

Electron ionization mass spectrometry produces different fragmentation patterns compared to electrospray ionization, with the molecular ion peak at m/z 344 and characteristic fragment ions that reflect the loss of specific functional groups [20]. These fragmentation studies have provided comprehensive insights into the gas-phase ion chemistry of clotrimazole and have facilitated the development of robust analytical methods for pharmaceutical and environmental analysis [22].

Purity

Physical Description

Color/Form

White to pale yellow crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Appearance

Melting Point

148 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 331 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 328 of 331 companies with hazard statement code(s):;

H302 (99.09%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (80.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (10.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (10.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (83.84%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (84.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

FDA-Approved Indications

Livertox Summary

Drug Classes

Antifungal Agents

Therapeutic Uses

CLOTRIMAZOLE IS A CHLORINATED IMIDAZOLE DERIVATIVE THAT IS USED TO TREAT TOPICAL FUNGAL, DERMATOPHYTE, & YEAST INFECTIONS. WHILE CLOTRIMAZOLE HAS MARKED IN VITRO ACTIVITY AGAINST MANY FUNGI, IT IS OF LITTLE VALUE IN TREATMENT OF SYSTEMIC MYCOSES.

VAGINAL: 1 TABLET (100 MG) IS INSERTED DAILY FOR 1 WK FOR CANDIDAL VAGINITIS. TOPICAL: SUFFICIENT CREAM OR SOLN IS APPLIED TWICE DAILY TO SKIN INFECTED WITH CANDIDA ALBICANS, TRICOPHYTON, OR MICROSPORUM SPECIES. 2 WK OF THERAPY IS USUALLY SUFFICIENT.

CLOTRIMAZOLE HAS BEEN USED INVESTIGATIONALLY FOR ORAL TREATMENT OF MUCOCUTANEOUS CANDIDIASIS.

For more Therapeutic Uses (Complete) data for CLOTRIMAZOLE (12 total), please visit the HSDB record page.

Pharmacology

Clotrimazole is a synthetic, imidazole derivate with broad-spectrum, antifungal activity. Clotrimazole inhibits biosynthesis of sterols, particularly ergosterol, an essential component of the fungal cell membrane, thereby damaging and affecting the permeability of the cell membrane. This results in leakage and loss of essential intracellular compounds, and eventually causes cell lysis.

MeSH Pharmacological Classification

ATC Code

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AB - Antiinfectives and antiseptics for local oral treatment

A01AB18 - Clotrimazole

D - Dermatologicals

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AC - Imidazole and triazole derivatives

D01AC01 - Clotrimazole

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AF - Imidazole derivatives

G01AF02 - Clotrimazole

Mechanism of Action

Clotrimazole exerts its antifungal activity by altering cell membrane permeability, apparently by binding with phospholipids in the fungal cell membrane. In contrast to polyene antibiotics (eg, amphotericin B), the action of clotrimazole is less dependent on the sterol content of the cell membrane. As a result of alteration of permeability, the cell membrane is unable to function as a selective barrier, and potassium and other cellular constituents are lost.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Mainly hepatic.

The topical form is minimally absorbed in the serum and tissues. Clotrimazole is a lipophilic drug, and has been shown to be secreted in breastmilk in animal studies. There are limited data available regarding the volume of distribution following oral troche administration.

GIVEN ORALLY OR IV WAS ABSORBED, DISTRIBUTED, ELIMINATED READILY. EXCRETED AS INACTIVE METABOLITE IN BILE, LITTLE IN URINE.

Absorption of clotrimazol is less than 0.5% after application to the intact skin: from the vagina, it is 3 to 10%. Fungicidal concentrations remain in the vagina for as long as 3 days after application of the drug. The small amount absorbed is metabolized in the liver and excreted in bile. In adults, an oral dose of 200 mg per day will give rise to plasma concentrations of 0.2 to 0.35 ug/ml.

Only very small amounts of clotrimazole appear to be absorbed systemically following topical application to the skin. Following application to the skin, highest concentrations of clotrimazole are present in the stratum corneum; lower drug concentrations occur in the stratum spinosum and the papillary and reticular dermis. Small amounts of clotrimazole are absorbed systemically when the drug is administered intravaginally. Following intravaginal administration of radiolabeled clotrimazole in patients with normal or inflamed vaginal mucosa, peak serum concentrations of clotrimazole 24 hours after insertion of a single 100 mg tablet of the drug are 0.03 ug/ml and peak serum concentrations 24 hours after administration of a cream containing 50 mg of the drug are 0.01 ug/ml. About 3-10% of an intravaginal dose of the drug reaches systemic circulation, principally as metabolites.

Clotrimazole is absorbed from the gastrointestinal tract ... and excreted in the feces and urine. When applied topically clotrimazole penetrates the epidermis but there is little if any systemic absorption. Slight absorption has been reported following the administration of vaginal tablets.

Metabolism Metabolites

Clotrimazole ... is metabolized in the liver to inactive compounds ... .

The effect of the antifungal imidazole compound, clotrimazole, on the metabolism of benzo[a]pyrene was studied in cultured keratinocytes prepared from BALB/c mouse epidermis. Varying concentrations of clotrimazole added to the cultured keratinocytes resulted in a dose dependent inhibition of the activities of the microsomal cytochrome p450 dependent monooxygenases aryl hydrocarbon hydroxylase and 7-ethoxycoumarin O-deethylase. The major organic solvent soluble metabolites of benzo(a)pyrene identified in the cultured cells were trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene, 9-hydroxybenzo(a)pyrene, and 3-hydroxybenzo(a)pyrene, although small amounts of trans-4,5-dihydro-4,5-dihydroxybenzo(a)pyrene, benzo(a)pyrene-quinones, and trans-9,10-dihydroxybenzo(a)pyrene were also present. The major organic solvent extractable metabolites of benzo(a)pyrene found in the extracellular culture medium were primarily the diols with smaller quantities of phenols and quinones. The major water soluble metabolites of benzo(a)pyrene present both intracellularly and extracellularly were glucuronide conjugates of 3-hydroxybenzo(a)pyrene, 9-hydroxybenzo(a)pyrene, and benzo(a)pyrene-3,6-dione and to a lesser extent sulfate conjugates (primarily of the trans-7,8-dihydro-7,8- dihydroxybenzo(a)pyrene). Clotrimazole inhibited the generation of organic solvent soluble and water soluble conjugates in a dose dependent manner. The in vitro metabolism of benzo(a)pyrene by microsomes prepared from control and benz(a)anthracene induced cultured keratinocytes was also inhibited by clotrimazole with greater inhibitory effect on benz(a)anthracene induced keratinocytes especially with respect to the formation of diols and quinones. The enzyme mediated covalent binding of benzo(a)pyrene to mouse keratinocyte DNA and protein was also substantially diminished by clotrimazole in a dose dependent fashion. These results indicate that clotrimazole, a widely used drug for the management of a variety of superficial dermatophyte infections of the skin, is a potent inhibitor of cytochrome p450 dependent transformation of polycyclic aromatic hydrocarbons in cultured murine keratinocytes. This system offers a convenient approach for studies as inhibitors of carcinogen metabolism in the epidermis.

Hepatic (metabolized to inactive metabolites) Half Life: 2 hours

Wikipedia

Drug Warnings

Clotrimazole lozenges should not be used for the treatment of systemic myotic infections.

Clotrimazole Vaginal tablets ... single-dose therapy is not recommended for the treatment of severe vulvovaginal candidiasis.

To achieve maximum theraputic effect of clotrimazole when the drug is administered orally as a lozenge, the lozenge must be dissolved slowly in the mouth. Therefore, patients receiving clotrimazole lozenges must be of such age and physical and/or mental condition that they can comprehend and follow administration instruction. Liver function tests should be conducted periodically during oral therapy with clotrimazole lozenges, especially in patients with preexisting hepatic impairment.

Clotrimazole topical cream, lotion, and solution should be used during the first trimester of pregnancy only when the drug is considered essential to the welfare of the patient. Since it is not known whether clotrimazole is distributed into milk, the drug should be used with caution in nursing women.

Biological Half Life

Clotrimazole was absorbed from the gastrointestinal tract and had a biological half-life of about 4 hours. Liver and kidney dysfunction had little influence on serum concentrations or half-life.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Antimicrobial; Antidandruff

General Manufacturing Information

Analytic Laboratory Methods

Clotrimazole in ointments was dissolved in trichloromethane and determined by 3-wavelength spectrophotometry at lambda1 = 255.9 nm, lambda2 = 267.0 nm, and lambda3 = 280.0 nm; the linear calibration curve was at 0.1-0.5 mg/ml. The average recovery was 99.77%.

Derivative spectrophotometric determination of clotrimazole in single formulations and in combination with other drugs eg, creams, topical solutions, and vaginal tablets, relative standard deviation is < 2%.

Determination of clotrimazole by second order derivative UV spectrophotometry.

For more Analytic Laboratory Methods (Complete) data for CLOTRIMAZOLE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Dates

Efficacy of Clotrimazole 1% Solution Compared to Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream in Patient with Otomycosis

M G Mostafa, S Ahmed, M R Islam, M A Rahman, L Khan, M M Alam, M B AhmedPMID: 34226449 DOI:

Abstract

Fungal infection of the ear canal is called Otomycosis. It is more common in hot and humid condition. There are many modalities of treatment or therapeutic agent for treatment of otomycosis. Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream is a topical antifungal agent described to be effective in the treatment of otomycosis. This study was performed to compare the efficacy of topical application clotrimazole 1% solution and Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream in the treatment of otomycosis. A controlled, randomized and open clinical trial was carried out in ENT department of Mymensingh Medical College Hospital, Mymensingh, Bangladesh from January 2020 to July 2020. Patients diagnosed with fungal otitis externa who were treated with topical antifungals were included in this study. They were randomized into two treatment groups: i) Clotrimazole 1% solution, 2) Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream. Patients were microscopically evaluated at two weeks of treatment to determine resolution of disease. Recurrence and complications were recorded. Demographic and clinical variables were collected and analyzed, follow up and final outcomes (absence of infection) were compared between two groups. One hundred & two (102) patients were included, 51 in the clotrimazole 1% solution group and 51 in the Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream group. Predominant symptoms are pain, pruritus, aural fullness and hearing loss. Aspergillus organism was isolated most frequently (63.73%). Treatment with clotrimazole 1% solution groups resulted in 88.23% resolution vs. 80.39% resolution with Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream at 2 weeks of treatment. Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream group demonstrated higher treatment failure 11.76 and 19.60 respectively. Clotrimazole 1% solution is more effective than Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream for uncomplicated otomycosis. More study is needed to corroborate our results.[Modern aspects of inflammatory external ear diseases treatment]

V M Svistushkin, G N Nikiforova, E A Shevchik, A V ZolotovaPMID: 34269031 DOI: 10.17116/otorino20218603190

Abstract

The article deals with the problem of inflammatory diseases of the external ear. A review of pruritic dermatoses of the external auditory canal was carried out. It has been shown that in chronic dermatoses, the contamination of the skin with bacterial and fungal pathogens significantly increases, which leads to a high risk of developing secondary infectious pathological processes. Treatment of dermatological inflammatory ear diseases includes careful daily hygiene of the external auditory canal and pharmacotherapy, a key aspect of which is the use of topical etiotropic, anti-inflammatory, and symptomatic drugs. The advantage of the combined drugis described, which, thanks to the unique combination of beclomethasone, gentamicin and clotrimazole in the composition, effectively relieves the symptoms of external ear dermatoses.

Chlorhexidine, clotrimazole, metronidazole and combination therapy in the treatment of vaginal infections

Shahla Mirzaeei, Maryam Zangeneh, Firoozeh Veisi, Somayeh Parsa, Maryam HemattiPMID: 34104249 DOI: 10.25122/jml-2019-0160

Abstract

This was a clinical trial study that aimed to investigate the efficacy of vaginal chlorhexidine gel in the treatment of vulvovaginal candidiasis, bacterial vaginosis, and nonspecific vaginitis. The study population included patients who complained of vaginal discharge and presented to our University Gynecology Clinic. The data were analyzed using the Statistical Package for the Social Sciences (SPSS) software. The student t-test and Mann-Whitney U test were used to analyze the quantitative and ordinal data, respectively. In order to analyze the qualitative data, the Chi-square or Fischer's exact tests were used. The mean satisfaction score in the vulvovaginal candidiasis patients who received chlorhexiine vaginal gel was 9.06 and 8.29 in the patients who received clotrimazole vaginal cream. The Mann-Whitney test did not show a statistically significant difference between mean scores of VAS in these two groups with vulvovaginal candidiasis (P=0.027). Among the patients with bacterial vaginosis, the mean satisfaction score was 8.91 in the chlorhexidine vaginal gel group and 8.72 in the metronidazole tablet group (P=0.607). In the nonspecific vaginitis group, the mean satisfaction score was 8.83 in the chlorhexidine vaginal gel group and 9.17 in the combination group (metronidazole + clotrimazole vaginal cream)(P=0.401). The highest mean visual analog scale score (VAS) score was documented in the combination therapy group. We found that chlorhexidine vaginal gel is a more effective method for the treatment and improvement of vaginal infections. The benefits of chlorhexidine gel have a positive therapeutic effect as a single drug in nonspecific vaginitis, rather than simultaneous administration of two agents.Topical azole treatments for otomycosis

Ambrose Lee, James R Tysome, Shakeel R SaeedPMID: 34033120 DOI: 10.1002/14651858.CD009289.pub2

Abstract

Otomycosis is a fungal infection of the outer ear, which may be treated with topical antifungal medications. There are many types, with compounds belonging to the azole group ('azoles') being among the most widely used.To evaluate the benefits and harms of topical azole treatments for otomycosis.

The Cochrane ENT Information Specialist searched the Cochrane ENT Register; Central Register of Controlled Trials (CENTRAL); Ovid MEDLINE; Ovid Embase; CINAHL; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished trials. The search date was 11 November 2020.

We included randomised controlled trials (RCTs) in adults and children with otomycosis comparing any topical azole antifungal with: placebo, no treatment, another type of topical azole or the same type of azole but applied in different forms. A minimum follow-up of two weeks was required.

We used standard Cochrane methods. Our primary outcomes were: 1) clinical resolution as measured by the proportion of participants with complete resolution at between two and four weeks after treatment (however defined by the authors of the studies) and 2) significant adverse events. Secondary outcomes were 3) mycological resolution and 4) other less serious adverse effects. We used GRADE to assess the certainty of evidence for each outcome.

We included four studies with 559 participants from Spain, Mexico and India. Three studies included children and adults; one included only adults. The duration of symptoms was not always explicitly stated. Mycological resolution results were only reported in one study. The studies assessed two comparisons: one type of topical azole versus another and the same azole but administered in different forms (cream versus solution). A. Topical azoles versus placebo None of the studies assessed this comparison. B. Topical azoles versus no treatment None of the studies assessed this comparison. C. One type of topical azole versus another type of topical azole i) Clotrimazole versus other types of azoles (eberconazole, fluconazole, miconazole) Three studies examined clotrimazole versus other types of azoles. The evidence is very uncertain about the difference between clotrimazole and other types of azole in achieving complete clinical resolution at four weeks (risk ratio (RR) 0.80, 95% confidence interval (CI) 0.59 to 1.07; 3 studies; 439 participants; very low-certainty evidence). The anticipated absolute effects are 668 per 1000 for clotrimazole versus 835 per 1000 for other azoles. One study planned a safety analysis and reported no significant adverse events in either group. The evidence is therefore very uncertain about any differences between clotrimazole and other types of azole (no events in either group; 1 study; 174 participants; very low-certainty evidence). Clotrimazole may result in little or no difference in mycological resolution at two weeks follow-up (RR 1.01, 95% CI 0.96 to 1.06; 1 study; 174 participants; low-certainty evidence) or in other (less serious) adverse events at two weeks follow-up (36 per 1000, compared to 45 per 1000, RR 0.79, 95% CI 0.18 to 3.41; 1 study; 174 participants; very low-certainty evidence). ii) Bifonazole cream versus bifonazole solution One study compared bifonazole 1% cream with solution. Bifonazole cream may have little or no effect on clinical resolution at two weeks follow-up when compared to solution, but the evidence is very uncertain (RR 1.07, 95% CI 0.73 to 1.57; 1 study; 40 ears; very low-certainty evidence). Bifonazole cream may achieve less mycological resolution compared to solution at two weeks after the end of therapy, but the evidence for this is also very uncertain (RR 0.53, 95% CI 0.29 to 0.96; 1 study; 40 ears; very low-certainty evidence). Five out of 35 patients sustained severe itching and burning from the bifonazole solution but none with the bifonazole cream (very low-certainty evidence).

We found no studies that evaluated topical azoles compared to placebo or no treatment. The evidence is very uncertain about the effect of clotrimazole on clinical resolution of otomycosis, on significant adverse events or other (non-serious) adverse events when compared with other topical azoles (eberconazole, fluconazole, miconazole). There may be little or no difference between clotrimazole and other azoles in terms of mycological resolution. It may be difficult to generalise these results because the range of ethnic backgrounds of the participants in the studies is limited.

Impact of Clotrimazole Fungal Prophylaxis on Tacrolimus Exposure in Kidney Transplant Recipients: A Retrospective Study

Anas El-Sayed, Jennifer Vidal, Kamran Khanmoradi, John P KnorrPMID: 33962777 DOI: 10.1016/j.transproceed.2021.03.032

Abstract

Tacrolimus, an immunosuppressant prescribed to reduce the risk of organ rejection, is metabolized by cytochrome P450 and is a substrate for P-glycoprotein. Many medications affect tacrolimus concentrations, making it difficult to maintain exposure within its narrow therapeutic index. Clotrimazole troches, prescribed to posttransplant recipients immediately for the first 30 days for oral candidiasis prevention, are considered nonsystemic. However, data suggest a potential drug interaction, affecting tacrolimus exposure. To assess the magnitude of the effect of clotrimazole on tacrolimus trough levels, 97 kidney transplant recipients, on a stable dose of tacrolimus, were retrospectively evaluated. Tacrolimus trough concentrations were analyzed 7 and 14 days before and after discontinuation of clotrimazole. The median change in tacrolimus trough level was -1.3 ng/mL (confidence interval, -2.5, -1.0; P < .001) at day 7 and -2.8 ng/mL (confidence interval, -3.3, -1.6; P < .001) at day 14 after clotrimazole discontinuation, from a median baseline of 8.9 ng/mL. Overall, a reduction in tacrolimus level was observed in 60% of patients after discontinuation of clotrimazole. When assessing the effect of race and sex, no influence was found on the degree of change in tacrolimus level after clotrimazole discontinuation. In conclusion, clotrimazole exerts a significant interaction on tacrolimus where close monitoring of tacrolimus trough levels after discontinuation of clotrimazole is warranted.Human-relevant concentrations of the antifungal drug clotrimazole disrupt maternal and fetal steroid hormone profiles in rats

Monica Kam Draskau, Anna Kjerstine Rosenmai, Martin Scholze, Mikael Pedersen, Julie Boberg, Sofie Christiansen, Terje SvingenPMID: 33910022 DOI: 10.1016/j.taap.2021.115554

Abstract

Clotrimazole is a non-prescription and broad-spectrum antifungal drug sold under brand names such as Canesten® and Lotrimin®. It is used to treat different types of fungal infections, from oral thrush to athlete's foot and vaginal mycosis. The level of exposure to clotrimazole is uncertain, as the exact usage amongst self-medicating patients is unclear. Recent studies have raised potential concern about the unsupervised use of clotrimazole during pregnancy, especially since it is a potent inhibitor of CYP enzymes of the steroidogenesis pathway. To address some of these concerns, we have assessed the effects of intrauterine exposure to clotrimazole on developing rat fetuses. By exposing pregnant rats to clotrimazole 25 or 75 mg/kg bw/day during gestation days 7-21, we obtained internal fetal concentrations close to those observed in humans. These in vivo data are in strong agreement with our physiologically-based pharmacokinetic (PBK)-modelled levels. At these doses, we observed no obvious morphological changes to the reproductive system, nor shorter male anogenital distance; a well-established morphometric marker for anti-androgenic effects in male offspring. However, steroid hormone profiles were significantly affected in both maternal and fetal plasma, in particular pronounced suppression of estrogens was seen. In fetal testes, marked up-concentration of hydroxyprogesterone was observed, which indicates a specific action on steroidogenesis. Since systemic clotrimazole is rapidly metabolized in humans, relevant exposure levels may not in itself cause adverse changes to the reproductive systems. Its capacity to significantly alter steroid hormone concentrations, however, suggests that clotrimazole should be used with caution during pregnancy.Comparative Study of Antifungal Efficacy of Various Endodontic Irrigants with and without Clotrimazole in Extracted Teeth Inoculated with

Sudhakar Srinivasan, Gayathri Velusamy, Meer Ahamed Ibrahim Munshi, Karthikeyan Radhakrishnan, Rahul Vinay Chandra TiwariPMID: 33893253 DOI:

Abstract

To assess the application of clotrimazole (1%) as a complementary antifungal agent along with sodium hypochlorite (5.25%), chlorhexidine gluconate (2%), and doxycycline hydrochloride (5%) against.

Seventy freshly extracted single-rooted premolars with matured apices were collected, stored, and handled according to the Occupational Safety and Health Administration (OSHA) and the Center for Disease Control and Prevention (CDC) guidelines and recommendations. These were divided into three groups (two tests and one control group) depending on irrigants used. The efficacy of each irrigant group was compared. The observations were statistically analyzed by the multiple intergroup comparisons using ANOVA and Scheffe multiple comparisons (

< 0.001).

The sodium hypochlorite (group IA-mean 129.6) has shown a statistically significant decrease in colony-forming units (CFUs) (

< 0.01) on comparison with chlorhexidine [(IB) mean 190.2]. A similar result was obtained in comparison with the sodium hypochlorite group (IA) and doxycycline HCl group [(IC) mean 318.4] and also between the sodium hypochlorite group (IA) and the control group [(III) mean 554.2]. The intragroup comparison of group II, group IIA (mean 63.3), and group IIB (mean 73.8) showed no statistically significant difference. Group III (mean 554.2) was the least effective of all the subgroups.

Sodium hypochlorite showed better antifungal efficacy than chlorhexidine and doxycycline when used alone. The addition of clotrimazole increased the efficiency of doxycycline also, but it was less compared to sodium hypochlorite and chlorhexidine. Within the limitations of this study, the inclusion of 1% clotrimazole increased the antifungal efficacy of all the three irrigants.

Our study compared the efficacy of the various endodontic irrigants and also determined their efficiency with the addition of the antifungal agent. Clotrimazole (1%) addition in irrigating solutions showed better results and promoted faster healing.

Biomimetic clotrimazole-loaded PLGA films with enhanced adhesiveness for controlled drug release

Muhammad Abdel-Haq, Rayan Alyan, Kareem Abd-Rbo, Haytam Kasem, Aiman Abu AmmarPMID: 33839222 DOI: 10.1016/j.ijpharm.2021.120578

Abstract

Biomimetic adhesive surfaces have a number of potential applications in the pharmaceutical and biomedical fields. Fabrication techniques must be adapted to biocompatible and biodegradable materials required for controlled drug release applications. In this study biomimetic adhesive poly(lactic-co-glycolic acid) (PLGA) films loaded with different concentrations of clotrimazole (CTZ) were prepared without combining other adhesive excipients as a controlled release system for potential local oral drug delivery. The films were fully characterized from morphological point of view, and CTZ-loaded biomimetic films exhibited adequate surface pH values, high drug encapsulation efficiency, and loading content. The adhesion strength of the obtained films was significantly higher compared to a flat film reference under different contact conditions. Thermal analysis indicated a decrease of drug crystallinity upon incorporation into PLGA films. The in vitro release of CTZ from PLGA biomimetic films was tested in simulated saliva, and it exhibited an initial burst release, accompanied by a sustained release phase over 10 days. Finally, the mucoadhesive properties of the obtained films was studied using agar/mucin plate as a representative mucosal substrate, and the results demonstrated superior mucoadhesion potential of CTZ-loaded biomimetic film in comparison to its flat counterpart. Having demonstrated the ability to load CTZ into PLGA biomimetic films with enhanced adhesion capacity, the potential use in local oral drug delivery applications warrants further in vitro and in vivo investigations.Comparison of the effectiveness of

Shirin Jaldani, Mahnaz Fatahinia, Elham Maraghi, Eskandar Moghimipour, Mojgan JavadnooriPMID: 33767795 DOI: 10.25122/jml-2020-0014

Abstract

Candidal vaginitis has a relatively high prevalence, and its resistance to treatment is on the rise. Considering the complications of chemical drugs, the use of herbal medicines has now been favored due to the lack of changes in the normal vaginal flora. The aim of this study was to compare the effectiveness ofand clotrimazole vaginal creams for the treatment of candidal vulvovaginitis. A randomized clinical trial was conducted on 84 reproductive-aged women in the city of Ahvaz, Iran. Individuals were randomly divided into two treatment groups: 1%

vaginal creams (n=42) and 1% clotrimazole vaginal cream (n=42) who used a one-full applicator daily for one week. About 4-7 days after the end of treatment, a clinical examination and laboratory re-tests were performed to determine the level of treatment. The data were analyzed using the Mann-Whitney U, t-test and Chi-square tests, with SPSS version 22. After the treatment, no significant difference was observed between the two groups in terms of vaginal discharge (p = 0.32), vaginal itching (p = 0.26), dysuria (p = 0.99) and dyspareunia (p = 0.60). Moreover, the results of culture (p = 0.62) and smear (p = 0.58) were not statistically significant in the two groups. Also, there was no significant difference between the two groups in terms of complete recovery after the treatment (p = 0.35).

seems to have the same effect as clotrimazole in improving the symptoms of vaginal candidiasis, the negative results of culture and smear, as well as complete treatment.

A New Anti-Estrogen Discovery Platform Identifies FDA-Approved Imidazole Anti-Fungal Drugs as Bioactive Compounds against ERα Expressing Breast Cancer Cells

Manuela Cipolletti, Stefania Bartoloni, Claudia Busonero, Martina Parente, Stefano Leone, Filippo AcconciaPMID: 33805656 DOI: 10.3390/ijms22062915